molecular formula C17H12FNO B10966207 N-(3-fluorophenyl)naphthalene-1-carboxamide

N-(3-fluorophenyl)naphthalene-1-carboxamide

Cat. No.: B10966207
M. Wt: 265.28 g/mol
InChI Key: RRBOIQRVHQDGJZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)naphthalene-1-carboxamide is a compound that belongs to the class of naphthalene carboxamides. It is characterized by the presence of a fluorophenyl group attached to the naphthalene ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)naphthalene-1-carboxamide typically involves the reaction of 3-fluoroaniline with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthalene compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is believed to be due to the inhibition of photosynthetic electron transport in bacterial cells. This inhibition disrupts the energy production process in the bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)naphthalene-1-carboxamide
  • N-(3-methoxyphenyl)naphthalene-1-carboxamide
  • N-(3-methylphenyl)naphthalene-1-carboxamide
  • N-(4-methylphenyl)naphthalene-1-carboxamide

Uniqueness

N-(3-fluorophenyl)naphthalene-1-carboxamide stands out due to its fluorine substitution, which can significantly influence its biological activity and chemical properties. The presence of the fluorine atom can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets .

Properties

Molecular Formula

C17H12FNO

Molecular Weight

265.28 g/mol

IUPAC Name

N-(3-fluorophenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H12FNO/c18-13-7-4-8-14(11-13)19-17(20)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20)

InChI Key

RRBOIQRVHQDGJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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